(2s,3s)-2-Methylpiperidin-3-ol
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Overview
Description
(2S,3S)-2-Methylpiperidin-3-ol is a chiral compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The this compound compound is particularly interesting due to its stereochemistry, which can influence its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Methylpiperidin-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a 2-chloro-3-hydroxy ester compound. This method utilizes carbonyl reductase from Lactobacillus fermentum to catalyze the reduction, resulting in the desired chiral product . Another method involves the chemoenzymatic preparation using butanedione cetyl reductase from Bacillus stearothermophilus, which provides the enantiopure diol in good yield .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. The use of engineered bacteria or yeast strains to produce the compound through fermentation is a promising approach. These methods are environmentally friendly and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
(2S,3S)-2-Methylpiperidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of bioactive molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis
Mechanism of Action
The mechanism of action of (2S,3S)-2-Methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is used. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-Methylpiperidin-3-ol: The enantiomer of (2S,3S)-2-Methylpiperidin-3-ol, which may have different biological activities.
2-Methylpiperidine: A related compound lacking the hydroxyl group, which affects its reactivity and biological properties.
3-Hydroxy-2-methylpiperidine: Another stereoisomer with different spatial arrangement of atoms.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both the methyl and hydroxyl groups in specific positions allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C6H13NO |
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Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2S,3S)-2-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-5-6(8)3-2-4-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
YAMQDSQNPDUGGS-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1)O |
Canonical SMILES |
CC1C(CCCN1)O |
Origin of Product |
United States |
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